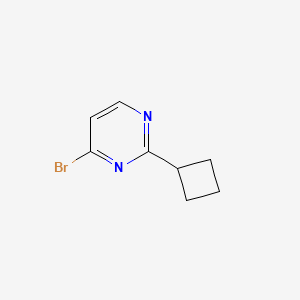

4-Bromo-2-cyclobutylpyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-cyclobutylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2/c9-7-4-5-10-8(11-7)6-2-1-3-6/h4-6H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSTCMYXYDPBVOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NC=CC(=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101299885 | |

| Record name | Pyrimidine, 4-bromo-2-cyclobutyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101299885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086381-85-2 | |

| Record name | Pyrimidine, 4-bromo-2-cyclobutyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1086381-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrimidine, 4-bromo-2-cyclobutyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101299885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Transformation Pathways of 4 Bromo 2 Cyclobutylpyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for functionalizing the electron-deficient pyrimidine (B1678525) ring. rsc.org In this type of reaction, a nucleophile replaces a leaving group, in this case, the bromide atom, on the aromatic ring. The reaction is facilitated by the presence of the electron-withdrawing nitrogen atoms in the pyrimidine ring, which stabilize the negatively charged intermediate. masterorganicchemistry.com

Mechanism of SNAr on Bromopyrimidines

The SNAr reaction on bromopyrimidines proceeds through a well-established two-step addition-elimination mechanism. libretexts.org

Addition of the Nucleophile : The reaction is initiated by the attack of a nucleophile at the carbon atom bonded to the bromine leaving group. libretexts.org This step is typically the rate-determining step. masterorganicchemistry.com The attack results in the formation of a tetrahedral intermediate, known as a Meisenheimer complex, where the aromaticity of the pyrimidine ring is temporarily broken. libretexts.orglibretexts.org The negative charge of this intermediate is stabilized by resonance, with delocalization onto the electronegative nitrogen atoms of the ring. libretexts.org

Elimination of the Leaving Group : In the second step, the aromatic system is regenerated by the departure of the bromide ion (Br⁻), resulting in the final substituted product. libretexts.org

Scope and Limitations of Nucleophilic Reagents

A variety of nucleophiles can be employed in the SNAr reactions of halopyrimidines, leading to a diverse range of substituted products. The effectiveness of the reaction depends on the nucleophilicity of the reagent and the reaction conditions.

Common Nucleophiles Include:

O-Nucleophiles : Alkoxides and phenoxides react to form ethers.

N-Nucleophiles : Amines, anilines, and other nitrogen-based nucleophiles are commonly used to synthesize aminated pyrimidines.

S-Nucleophiles : Thiolates can be used to form thioethers.

A significant limitation can be the basicity of the nucleophile. rsc.org Very strong bases may be required, and some nucleophiles might not be reactive enough to displace the bromide under mild conditions. rsc.org Furthermore, side reactions can occur, particularly with ambident nucleophiles or under harsh reaction conditions.

Regioselectivity in SNAr Reactions of 4-Bromo-2-cyclobutylpyrimidine (based on general pyrimidine SNAr)

For pyrimidines substituted at both the C2 and C4 positions, the regioselectivity of the SNAr reaction is a critical consideration. In the case of this compound, the reaction involves the displacement of the bromo group at the C4 position.

General principles governing the regioselectivity of SNAr on 2,4-disubstituted pyrimidines indicate that substitution at the C4 position is typically favored over the C2 position. wuxiapptec.comstackexchange.com This preference is explained by several factors:

Electronic Effects : Quantum mechanical analyses show that for many 2,4-dihalopyrimidines, the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at the C4 carbon than at C2. wuxiapptec.comstackexchange.com This suggests that the C4 position is more electrophilic and thus more susceptible to nucleophilic attack.

Steric Effects : The presence of a substituent at the C2 position can sterically hinder the approach of a nucleophile. In this compound, the relatively bulky cyclobutyl group at the C2 position would further direct the incoming nucleophile to the more accessible C4 position. wuxiapptec.com

Intermediate Stability : The anionic Meisenheimer complex formed upon attack at C4 can be more effectively stabilized by the adjacent nitrogen atom at the 1-position compared to the intermediate formed from attack at C2, which is situated between two nitrogen atoms.

Therefore, SNAr reactions on this compound are expected to proceed with high regioselectivity to yield 4-substituted-2-cyclobutylpyrimidine derivatives.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful and versatile tools for forming carbon-carbon and carbon-heteroatom bonds. eie.grnih.gov These reactions have become indispensable in modern organic synthesis. nih.gov For halo-heterocycles like this compound, palladium-catalyzed reactions are particularly prominent. mdpi.com

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions, involving the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.orgnih.gov This reaction is valued for its mild conditions, high functional group tolerance, and the low toxicity of the boron-containing reagents. nih.gov

The catalytic cycle for the Suzuki-Miyaura coupling generally involves three key steps: libretexts.org

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.

Transmetalation : The organic group from the organoboron reagent is transferred to the palladium center, displacing the bromide and forming a new diorganopalladium(II) complex. This step typically requires the presence of a base.

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond in the final product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Optimization of Catalytic Systems and Reaction Conditions

The success of a Suzuki-Miyaura coupling reaction often depends on the careful optimization of several parameters, including the catalyst, ligand, base, and solvent. For challenging substrates like nitrogen-containing heterocycles, which can sometimes inhibit the catalyst, the choice of the ligand is especially critical. nih.gov

Modern catalytic systems often employ bulky, electron-rich phosphine (B1218219) ligands that promote the key steps of the catalytic cycle and enhance catalyst stability and activity.

Below is a table summarizing typical conditions used for Suzuki-Miyaura couplings involving heteroaryl bromides.

| Component | Examples | Function |

|---|---|---|

| Palladium Precatalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. |

| Ligand | XPhos, SPhos, P(t-Bu)₃ | Stabilizes the palladium center and facilitates oxidative addition and reductive elimination. nih.gov |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Activates the organoboron reagent for the transmetalation step. nih.gov |

| Solvent | Dioxane, Toluene, DMF, Acetonitrile/Water mixtures | Solubilizes reactants and influences reaction rate and yield. |

| Boron Reagent | Arylboronic acids, Alkenylboronic acids, Alkylboronic esters | Source of the organic group to be coupled. libretexts.org |

By carefully selecting these components, Suzuki-Miyaura coupling provides a reliable and highly effective method for the C4-arylation, -alkenylation, or -alkylation of the 2-cyclobutylpyrimidine core.

Scope of Boronic Acid/Ester Partners with Bromopyrimidines

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, involving the reaction of an organohalide with an organoboron compound, catalyzed by a palladium complex. organic-chemistry.org For bromopyrimidines like this compound, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the 4-position.

The scope of boronic acid and ester partners in Suzuki-Miyaura reactions with bromopyrimidines is extensive. nih.govresearchgate.net Generally, both electron-rich and electron-deficient arylboronic acids can be successfully coupled. researchgate.net The choice of catalyst, ligand, base, and solvent system is crucial for the success of these reactions. mdpi.com For instance, palladium catalysts like Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand (e.g., SPhos, XPhos) are commonly employed. organic-chemistry.orgnih.gov Bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃ are used to activate the boronic acid for transmetalation. nih.govresearchgate.net

While specific studies on this compound are not extensively detailed in the provided results, the general reactivity of bromopyrimidines in Suzuki couplings provides a strong indication of its expected behavior. nih.govarkat-usa.org The reaction would likely proceed well with a variety of aryl and heteroaryl boronic acids. researchgate.net Hindered boronic acids have also been shown to react successfully with bromo-heterocycles, suggesting that sterically demanding partners could also be coupled with this compound. researchgate.net

Table 1: Representative Boronic Acid Partners for Suzuki Coupling with Bromopyrimidines

| Boronic Acid/Ester Partner | Expected Product Type | Notes |

| Phenylboronic acid | 4-Phenyl-2-cyclobutylpyrimidine | A standard coupling partner. |

| 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-2-cyclobutylpyrimidine | An example of an electron-rich partner. |

| 4-Cyanophenylboronic acid | 4-(4-Cyanophenyl)-2-cyclobutylpyrimidine | An example of an electron-deficient partner. |

| 2-Thienylboronic acid | 4-(2-Thienyl)-2-cyclobutylpyrimidine | A common heteroaryl partner. |

| Pyridine-3-boronic acid | 4-(Pyridin-3-yl)-2-cyclobutylpyrimidine | Another common heteroaryl partner. |

Sonogashira Coupling for Alkynyl Functionalization

The Sonogashira coupling reaction is a cornerstone for the synthesis of aryl- and vinyl-alkynes, involving the palladium- and copper-cocatalyzed reaction of a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is highly valuable for introducing sp-hybridized carbon substituents onto aromatic and heteroaromatic rings.

For this compound, Sonogashira coupling provides a direct route to 4-alkynyl-2-cyclobutylpyrimidines. The reaction typically employs a palladium(0) catalyst, a copper(I) salt (e.g., CuI) as a co-catalyst, and an amine base such as triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (DIPA), which also serves as the solvent in some cases. researchgate.net The reactivity of the aryl halide in Sonogashira coupling generally follows the order I > Br > Cl. wikipedia.org Therefore, this compound is an excellent substrate for this transformation.

A wide range of terminal alkynes, including both aliphatic and aromatic acetylenes, can be utilized. researchgate.net Copper-free Sonogashira protocols have also been developed, which can be advantageous in certain contexts to avoid issues related to the copper co-catalyst. researchgate.net

Table 2: Examples of Alkynes for Sonogashira Coupling

| Alkyne Partner | Expected Product |

| Phenylacetylene | 4-(Phenylethynyl)-2-cyclobutylpyrimidine |

| Trimethylsilylacetylene | 4-((Trimethylsilyl)ethynyl)-2-cyclobutylpyrimidine |

| 1-Hexyne | 4-(Hex-1-yn-1-yl)-2-cyclobutylpyrimidine |

| Ethynylbenzene | 4-(Ethynylphenyl)-2-cyclobutylpyrimidine |

C-N Cross-Coupling Reactions (e.g., Buchwald-Hartwig type)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a premier method for the formation of carbon-nitrogen bonds, specifically for the synthesis of aryl amines from aryl halides. wikipedia.orglibretexts.org This reaction has broad applicability due to its tolerance of a wide range of functional groups and its ability to couple various types of amines. organic-chemistry.org

In the context of this compound, Buchwald-Hartwig amination would enable the introduction of a diverse array of nitrogen-containing functional groups at the 4-position. This includes primary and secondary amines, amides, and other nitrogen nucleophiles. nih.govuwindsor.ca The catalytic system typically consists of a palladium precursor and a bulky, electron-rich phosphine ligand. uwindsor.ca The choice of ligand is critical and has evolved over time, with several "generations" of ligands developed to improve reaction scope and efficiency. wikipedia.org Common bases used include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃). uwindsor.ca

The reaction is applicable to a wide variety of amines, including primary and secondary alkylamines and anilines. uwindsor.caresearchgate.net This allows for the synthesis of a large library of 4-amino-2-cyclobutylpyrimidine derivatives.

Other Palladium-Catalyzed Coupling Transformations

Beyond the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, the C-Br bond in this compound can participate in other palladium-catalyzed transformations. These reactions further expand the synthetic utility of this building block. For instance, palladium-catalyzed direct arylations can be performed on related bromo-substituted N-heterocycles, suggesting that under specific conditions, C-H functionalization at other positions of the pyrimidine ring or the cyclobutyl substituent might be possible while the C-Br bond remains intact for subsequent reactions. rsc.org

Additionally, variations of C-N and C-O coupling reactions have been developed for N-substituted 4-bromo-7-azaindoles, which share the bromopyridine-like structural motif. nih.gov These methods could potentially be adapted for the coupling of amides, amino acid esters, and phenols with this compound to generate a wider range of derivatives. nih.gov

Other Significant Reactions

Reduction of the Carbon-Bromine Bond

The carbon-bromine bond in this compound can be selectively reduced to a carbon-hydrogen bond. This process, known as hydrodebromination, effectively removes the bromine substituent and yields 2-cyclobutylpyrimidine. This transformation can be useful when the bromine atom is used as a temporary activating or directing group.

The reduction can be achieved through various methods. Catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source is a common approach. Other methods may include the use of reducing agents like zinc dust in acetic acid or other metal-based reductions. The electrochemical reduction of carbon-bromine bonds is also a known process, where an electron transfer induces the cleavage of the C-Br bond. mdpi.com Theoretical studies on model compounds like 1-bromo-2-methylnaphthalene (B105000) show that electron transfer leads to the formation of a radical anion, which then dissociates to form a bromide anion and an organic radical. mdpi.com A similar mechanism could be envisioned for the reduction of this compound. The cleavage of carbon-bromine bonds is a subject of interest in understanding reaction mechanisms. nih.gov

Derivatization of the Cyclobutyl Substituent

While the primary reactive site of this compound is the carbon-bromine bond, the cyclobutyl substituent itself can potentially undergo further chemical transformations. However, the pyrimidine ring's electron-withdrawing nature may influence the reactivity of the adjacent cyclobutyl group.

Reactions targeting the cyclobutyl ring would likely involve functionalization of the C-H bonds. Free-radical halogenation could introduce a halogen onto the cyclobutyl ring, creating a new handle for further derivatization. However, controlling the regioselectivity of such a reaction could be challenging. Oxidation of the cyclobutyl ring could potentially lead to the formation of ketones or alcohols, depending on the reaction conditions and the position of oxidation. For example, the cyclobutyl group could potentially be oxidized to a cyclobutanone (B123998) or opened to form a linear side chain under harsh oxidative conditions. Specific examples within the provided search results point to derivatization of substituents on pyrimidine rings, such as the Wolff-Kishner reduction of a formyl group on a related bromo-dimethoxybenzaldehyde, which reduces the aldehyde to a methyl group. upm.edu.my This highlights that functional groups attached to rings bearing bromine atoms can be modified.

Computational and Theoretical Investigations of 4 Bromo 2 Cyclobutylpyrimidine and Substituted Pyrimidines

Quantum Chemical Characterization

Quantum chemical methods are employed to describe the fundamental properties of molecules. For halogenated pyrimidines, these calculations illuminate the effects of substituents on the electronic environment of the pyrimidine (B1678525) ring.

The electronic structure of 4-Bromo-2-cyclobutylpyrimidine is significantly influenced by its substituents. The pyrimidine ring itself is an electron-deficient system due to the presence of two electronegative nitrogen atoms. The addition of a bromine atom further modifies the electronic landscape.

Molecular Orbitals (HOMO/LUMO): The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's reactivity. For substituted pyrimidines, the LUMO is typically localized on the ring system. The energy of the LUMO is a critical factor in nucleophilic aromatic substitution (SNAr) reactions; a lower LUMO energy indicates a more electrophilic ring system that is more susceptible to nucleophilic attack. The bromine atom, through its inductive electron-withdrawing effect, and the nitrogen atoms in the ring lower the LUMO energy, enhancing reactivity towards nucleophiles.

Charge Distribution and Molecular Electrostatic Potential (MEP): The distribution of electron density across the molecule is uneven. The nitrogen atoms create regions of negative electrostatic potential, while the hydrogen atoms and the carbon atoms attached to the electronegative nitrogen and bromine atoms exhibit positive potential. Computational studies on similar molecules, such as 2-bromopyrimidine, show that the halogen atom induces changes in the electronic structure through both inductive and resonance effects. researchgate.net These effects involve the π orbitals of the ring and the lone pair orbitals of the halogen. researchgate.net The molecular electrostatic potential (MEP) map visually represents these charge distributions, highlighting the electron-rich (red) and electron-poor (blue) areas. For this compound, the carbon atom at position 4, bonded to the bromine, is a significant electrophilic site, making it a primary target for nucleophilic attack.

| Compound | First Ionization Energy (eV) | Maximum Ionization Cross-Section (x 10-20 m2) | Key Feature |

|---|---|---|---|

| Pyrimidine | 9.82 | 12.10 | Parent heterocycle |

| 2-Chloropyrimidine | 10.12 | ~13.5 | Halogen at C2 position |

| 5-Chloropyrimidine | 10.04 | ~13.5 | Halogen at C5 position |

| 2-Bromopyrimidine | 9.91 | 14.17 | Halogen at C2 position, higher cross-section |

| 5-Bromopyrimidine | 9.87 | 13.99 | Halogen at C5 position |

Data derived from computational studies using the binary-encounter-Bethe model, which show that halogenation increases the ionization efficiency compared to the parent pyrimidine molecule. mdpi.com

Aromaticity is a key concept in organic chemistry, denoting enhanced stability and specific reactivity in cyclic, planar molecules with delocalized π-electrons. Pyrimidine is considered an aromatic heterocycle. The aromaticity of the ring can be quantified using several computational indices. mdpi.com

Common Aromaticity Indices:

Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates aromaticity based on the deviation of bond lengths from an ideal aromatic system. A HOMA value close to 1 indicates high aromaticity, while values near 0 suggest a non-aromatic system. mdpi.comnih.gov

Nucleus-Independent Chemical Shift (NICS): This magnetic criterion measures the magnetic shielding at the center of a ring. mdpi.comnih.gov A negative NICS value (e.g., NICS(1)zz, measured 1 Å above the ring plane) is indicative of a diatropic ring current, a hallmark of aromaticity. mdpi.comnih.gov

Para-Delocalization Index (PDI): This is an electronic index that measures electron sharing between para-disposed atoms in a six-membered ring. mdpi.com

Computational Studies of Reaction Mechanisms

Theoretical calculations are invaluable for elucidating the step-by-step pathways of chemical reactions, identifying transition states, and predicting product distributions.

Nucleophilic Aromatic Substitution (SNAr) is a primary reaction pathway for halogenated pyrimidines. The electron-deficient nature of the pyrimidine ring makes it highly susceptible to this type of reaction. The generally accepted mechanism proceeds in two steps:

Formation of the Meisenheimer Complex: A nucleophile attacks the electrophilic carbon atom bearing the leaving group (in this case, the C4 carbon attached to bromine). This forms a tetrahedral, negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the ring is temporarily broken.

Rearomatization: The leaving group (bromide ion) is expelled, and the aromaticity of the pyrimidine ring is restored.

Computational studies using Density Functional Theory (DFT) can model this entire reaction coordinate. researchgate.net These calculations can determine the activation energies for the formation of the Meisenheimer complex and for the departure of the leaving group. The stability of the intermediate is a key factor; the electron-withdrawing nitrogen atoms in the pyrimidine ring are crucial for stabilizing the negative charge of the Meisenheimer complex. Some recent computational work has also explored the potential for concerted SNAr mechanisms, where the nucleophilic attack and leaving group departure occur simultaneously, though the stepwise pathway is more common. strath.ac.uknih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful methods for forming carbon-carbon bonds and are widely used to functionalize brominated heterocycles. mdpi.com DFT calculations provide deep insights into the complex catalytic cycle. rsc.org

The Suzuki-Miyaura cycle involves three main stages:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate. DFT studies can model the geometry and energetics of this transition state, which is often the rate-determining step. rsc.org

Transmetalation: The organic group from a boronic acid or ester is transferred to the palladium center, displacing the halide. This step involves a base and the formation of a boronate complex. Computational models can investigate the structure of the pre-transmetalation intermediates to understand how the transfer occurs. rsc.org

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. This final step is typically fast and exothermic.

DFT modeling helps rationalize the efficiency of different ligands, bases, and solvents by calculating the energy profiles of these catalytic intermediates and transition states. mdpi.commdpi.com

Structure-Reactivity Relationship (SRR) Modeling

Structure-Reactivity Relationship (SRR) models, often in the form of Quantitative Structure-Activity Relationships (QSAR), seek to correlate a molecule's structural or physicochemical properties with its chemical reactivity or biological activity. journalwjbphs.comnih.gov For substituted pyrimidines, these models can predict reactivity in reactions like SNAr.

Recent studies have successfully built multivariate linear regression models that predict SNAr reaction rates with high accuracy. rsc.orgchemrxiv.org These models demonstrate that reactivity is strongly correlated with a few key molecular descriptors that can be easily calculated:

Electron Affinity (EA) or LUMO energy: A higher electron affinity or lower LUMO energy of the pyrimidine electrophile corresponds to faster SNAr rates. chemrxiv.org

Molecular Electrostatic Potential (ESP): The average ESP at the carbon atom undergoing substitution is a powerful predictor. A more positive ESP at this carbon indicates a more electrophilic site and thus a higher reaction rate. rsc.org

These models confirm chemical intuition: introducing electron-withdrawing groups (EWGs) on the pyrimidine ring accelerates SNAr reactions, while electron-donating groups (EDGs) slow them down. acs.org The position of the substituent is also critical; for instance, studies on 2-sulfonylpyrimidines have shown that substitution at the 5-position has the most significant impact on reactivity. acs.org Such computational models are powerful tools for synthetic planning, allowing chemists to predict reaction outcomes and select the most promising substrates without extensive empirical screening. rsc.org

| Substituent Type (at C4/C5) | Electronic Effect | Impact on LUMO Energy | Impact on ESP at Reaction Center | Predicted Effect on SNAr Rate |

|---|---|---|---|---|

| Strong Electron-Withdrawing (e.g., -NO2, -CF3) | Inductive/Resonance Withdrawal | Lowers | More Positive | Increase |

| Halogen (e.g., -Cl, -Br) | Inductive Withdrawal > Resonance Donation | Lowers | More Positive | Increase (relative to H) |

| Weak Electron-Donating (e.g., -CH3) | Inductive Donation | Raises | Less Positive | Decrease |

| Strong Electron-Donating (e.g., -NH2, -OCH3) | Resonance Donation | Raises | Less Positive | Decrease |

Influence of Substituents on Reaction Kinetics and Thermodynamics

Computational studies on substituted pyrimidines provide significant insights into how different functional groups affect the molecule's reactivity. The electronic properties of substituents play a crucial role in determining the kinetics and thermodynamics of reactions involving the pyrimidine ring. The pyrimidine ring itself is classified as electron-deficient, and its reactivity is highly sensitive to the nature of the attached substituents.

Electron-withdrawing groups (EWGs), such as the bromo group at the 4-position of this compound, further decrease the electron density of the pyrimidine ring. This deactivation generally makes the ring less susceptible to electrophilic attack. However, it enhances the ring's susceptibility to nucleophilic substitution, particularly at positions activated by the substituent. Quantum chemical computations have been employed to investigate reaction sites in pyrimidine bases during chlorination, revealing that kinetic and thermodynamic factors determine the most reactive sites. nih.gov For instance, in cytosine, the N1/C5/N4 positions are identified as reactive centers. nih.gov Such studies highlight the intricate relationship between the substituent's nature and the site of reaction.

Conversely, electron-donating groups (EDGs) increase the electron density of the pyrimidine ring, thereby activating it towards electrophilic substitution and deactivating it towards nucleophilic attack. The cyclobutyl group at the 2-position is primarily considered an alkyl group, which is weakly electron-donating. Its influence on the electronic properties of the pyrimidine ring is less pronounced than that of strong activating or deactivating groups. However, its steric bulk can influence the accessibility of adjacent positions to attacking reagents, thereby affecting reaction rates.

Theoretical models, such as Density Functional Theory (DFT), are frequently used to calculate the energy barriers of reactions and the stability of intermediates and products. researchgate.net These calculations help in predicting the most favorable reaction pathways. For instance, in studies of electrophilic substitution on azines, it has been shown that the low reactivity of pyrimidine is due to the nature of its highest occupied molecular orbital (HOMO). researchgate.net The introduction of substituents alters the energy and distribution of these frontier orbitals, thus modulating the reactivity.

The following table summarizes the general influence of different classes of substituents on the reactivity of the pyrimidine ring based on established principles of organic chemistry and supported by computational findings.

| Substituent Type at position 4 | General Effect on Pyrimidine Ring | Influence on Reaction Kinetics | Influence on Reaction Thermodynamics |

| Electron-Withdrawing (e.g., -Br) | Decreases electron density (deactivating) | Decreases rate of electrophilic attack; Increases rate of nucleophilic substitution | Stabilizes anionic intermediates |

| Electron-Donating (e.g., -NH2, -OR) | Increases electron density (activating) | Increases rate of electrophilic attack; Decreases rate of nucleophilic substitution | Stabilizes cationic intermediates |

| Alkyl (e.g., -Cyclobutyl) | Weakly electron-donating; Steric hindrance | Minor electronic effect; Can sterically hinder attack at adjacent positions | Minor influence on overall thermodynamics |

| Halogen (e.g., -Cl, -Br) | Inductively withdrawing, mesomerically donating | Deactivates ring towards electrophilic attack; Activates towards nucleophilic substitution | Can stabilize transition states through resonance |

This table presents generalized trends. The actual effect can be influenced by the position of the substituent and the specific reaction conditions.

Conformational Analysis of the Cyclobutyl Group

Computational methods like ab initio calculations and Density Functional Theory (DFT) are employed to determine the structure and ring-puckering properties of cyclobutane and its derivatives. researchgate.net These studies reveal that cyclobutane exists in a puckered conformation, which is more stable than the planar conformation. The transition between the two equivalent puckered forms occurs through a planar transition state. The energy barrier for this inversion is a key parameter determined from computational studies. For the parent cyclobutane, this barrier is relatively low, indicating rapid interconversion at room temperature.

When a cyclobutyl group is attached to a larger moiety, such as a pyrimidine ring, the substituent can influence the conformational preferences of the cyclobutane ring. acs.orgnih.gov The attachment of the pyrimidine ring can create a preference for either an "equatorial" or "axial" orientation of the ring relative to the cyclobutyl puckering. The preferred conformation will be the one that minimizes steric interactions between the pyrimidine ring and the hydrogens on the cyclobutyl group.

Molecular dynamics (MD) simulations can be used to explore the conformational space of such molecules over time, providing a more dynamic picture of the conformational preferences. acs.org These simulations, combined with quantum chemical calculations, allow for a detailed understanding of the puckered nature of the cyclobutyl substituent.

The table below summarizes key parameters often investigated in the computational conformational analysis of cyclobutyl groups.

| Computational Parameter | Description | Typical Findings for Cyclobutane |

| Puckering Angle (θ) | The dihedral angle that describes the degree of puckering in the ring. A value of 0° corresponds to a planar ring. | The equilibrium puckering angle for cyclobutane is approximately 29-35°. researchgate.netresearchgate.net |

| Inversion Barrier | The energy difference between the puckered ground state and the planar transition state for ring inversion. | The inversion barrier for cyclobutane is in the range of 1.4 - 1.5 kcal/mol. researchgate.net |

| Rotational Barrier | The energy barrier for rotation around the bond connecting the cyclobutyl ring to the substituent (the pyrimidine ring in this case). | This is dependent on the steric bulk of the substituent and the puckering of the cyclobutyl ring. |

| Axial vs. Equatorial Preference | The energy difference between conformations where the substituent is in an axial-like or equatorial-like position relative to the puckered ring. | The equatorial position is generally favored to minimize steric hindrance. |

These values are for the parent cyclobutane and can be influenced by substitution.

Advanced Methodologies for Pyrimidine Diversification

Deconstruction-Reconstruction Strategies for Complex Pyrimidines

A novel and powerful approach to diversifying complex pyrimidine-containing molecules involves a deconstruction-reconstruction strategy. This method allows for the transformation of the pyrimidine (B1678525) core into other nitrogen-containing heteroaromatics, providing access to analogues that are difficult to synthesize through traditional methods. nih.govsynthesisspotlight.com

The core principle of this strategy is the activation of the pyrimidine ring, followed by its cleavage to generate a versatile intermediate, which is then used in various cyclization reactions. A key development in this area is the conversion of pyrimidines into their corresponding N-arylpyrimidinium salts. nih.govresearchgate.net This transformation enables the cleavage of the pyrimidine into a three-carbon iminoenamine building block. nih.govsynthesisspotlight.com This reactive intermediate can then participate in a range of heterocycle-forming reactions, effectively diversifying the original pyrimidine structure. nih.gov

This skeletal editing approach is particularly valuable for late-stage functionalization in drug discovery and agrochemical development. synthesisspotlight.com It allows for the modification of complex molecules containing a pyrimidine motif, offering a streamlined path to generating structural diversity for structure-activity relationship (SAR) studies. nih.gov The process often involves mild reaction conditions, which helps in preserving the integrity of other functional groups within the molecule. chinesechemsoc.org For instance, the transformation can be initiated by triflylation of the pyrimidine core at room temperature, followed by skeletal remodeling mediated by reagents like hydrazine. researchgate.net This method has been successfully applied to convert pyrimidines into other valuable heterocycles such as pyridines, pyrazoles, and isoxazoles. chinesechemsoc.orgdigitellinc.com

The versatility of this strategy is highlighted by the variety of nucleophiles and reaction partners that can be employed in the reconstruction phase, leading to a diverse array of final products.

Table 1: Examples of Pyrimidine Deconstruction-Reconstruction Transformations

| Initial Scaffold | Activating Agent | Key Intermediate | Reagent for Reconstruction | Final Heterocycle |

| Pyrimidine | Triflic anhydride (B1165640) (Tf₂O) & Aniline | N-arylpyrimidinium salt / Iminoenamine | Hydrazones or Methyl ketones | Pyridine |

| Pyrimidine | Triflic anhydride (Tf₂O) | Pyrimidinium salt | Hydrazine | Pyrazole |

| Pyrimidine | Triflic anhydride (Tf₂O) & Aniline | N-arylpyrimidinium salt / Iminoenamine | Hydroxylamine (B1172632) | Isoxazole |

Microwave-Assisted and Photoredox Catalysis in Pyrimidine Chemistry

Modern synthetic chemistry increasingly relies on energy sources like microwave irradiation and light to drive reactions, often leading to significant improvements in reaction times, yields, and energy efficiency.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a highly effective technique for the rapid and efficient construction of pyrimidine derivatives. rsc.orgscilit.com This method often results in higher yields and shorter reaction times compared to conventional heating methods. rsc.orgfoliamedica.bg The synthesis of pyrazole-linked triazolo-pyrimidine hybrids, for example, has been efficiently achieved using a Biginelli-type reaction in an ionic liquid under microwave irradiation. nih.gov The use of ionic liquids like triethylammonium (B8662869) acetate (B1210297) in these reactions is also advantageous as they can often be recycled for several consecutive cycles. nih.gov

Furthermore, the combination of microwave heating with heterogeneous catalysts offers a greener and more sustainable approach. For instance, NiTiO₃ nanoparticles supported on montmorillonite (B579905) K30 have been used as a benign catalyst for the synthesis of 4-amino pyrimidine analogues in a microwave medium. rsc.org This catalyst demonstrated high activity and could be recovered and reused for multiple cycles with only a slight decrease in product yield. rsc.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Pyrimidine Synthesis

| Reaction Type | Catalyst | Conditions (Conventional) | Yield (Conventional) | Conditions (Microwave) | Yield (Microwave) | Reference |

| Tetrahydropyrimidine Synthesis | None (cost-effective) | Reflux | Moderate | 150 W, 10-15 min | 82-93% | foliamedica.bg |

| 4-Amino Pyrimidine Synthesis | 20% NiTiO₃/MK30 | Not specified | Not specified | 120 °C, 5 min | 88-95% | rsc.org |

| Triazolo-pyrimidine Synthesis | Ionic Liquid | Not specified | Not specified | Not specified | High | nih.gov |

Photoredox Catalysis

Photoredox catalysis utilizes visible light to initiate single-electron transfer processes, generating highly reactive radical species under exceptionally mild conditions. researchgate.net This strategy has opened new avenues for the synthesis and functionalization of heterocyclic compounds, including pyrimidines. While still an emerging area in pyrimidine chemistry compared to other methods, photoredox catalysis offers the potential for novel transformations and the construction of complex molecular architectures that are not readily accessible through traditional thermal methods. researchgate.net It is particularly noted for its role in multicomponent reactions to produce diverse heterocycles. researchgate.net

Nano-catalytic Reactions for Pyrimidine Synthesis

The application of nano-catalysts in organic synthesis represents a significant advancement, offering benefits such as high efficiency, selectivity, and catalyst recyclability. In pyrimidine synthesis, various nano-catalytic systems have been developed to promote greener and more sustainable methodologies. researchgate.net

Magnetically separable nano-catalysts are particularly attractive because they can be easily recovered from the reaction mixture using an external magnet, which simplifies product purification and allows for the reuse of the catalyst. researchgate.netnih.gov For example, nano-CoFe₂O₄ has been shown to be an efficient catalyst for the N-oxidation of 2,6-diamino-4-chloro-pyrimidine, with the catalyst being reusable for at least six consecutive cycles without a significant loss of activity. researchgate.net Similarly, nano-NiZr₄(PO₄)₆ has been employed as a robust and retrievable heterogeneous catalyst for the synthesis of pyrimidines from benzaldehydes, malononitrile, and guanidine (B92328) hydrochloride, affording excellent yields in short reaction times. nanochemres.org

The mechanism of these nano-catalytic reactions often involves the condensation of reactants on the surface of the nano-catalyst. For the synthesis of pyrimidines using nano-NiZr₄(PO₄)₆, a plausible mechanism begins with the formation of a cyano olefin from the condensation of an aryl aldehyde and malononitrile, followed by a Michael addition, cycloaddition, isomerization, and finally aromatization to yield the pyrimidine product. nanochemres.org

Table 3: Examples of Nano-catalysts in Pyrimidine Synthesis

| Nano-catalyst | Reaction Type | Key Advantages | Yield | Reference |

| Nano-CoCr₂O₄ | Cyclization | Exceptional catalytic activity, reusable | 95.6% | researchgate.net |

| Nano-NiZr₄(PO₄)₆ | Multicomponent reaction | Reusable, low catalyst loading, short reaction times | Excellent | nanochemres.org |

| Fe₃O₄@NCs/Cu(II) | One-pot three-component reaction | Biosynthesized magnetic nano-catalyst | Not specified | rsc.org |

| Nano-magnetic pyridinium-tribromide (TBP-SCMNPs) | One-pot reaction | Easy purification, reusable, short reaction times | Good | researchgate.net |

These advanced methodologies underscore the continuous innovation in synthetic chemistry, providing powerful tools for the construction and diversification of the pyrimidine core for a wide range of applications.

Potential Applications in Chemical Synthesis and Advanced Materials Science

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The primary foreseeable role of 4-Bromo-2-cyclobutylpyrimidine is as a key intermediate in the synthesis of more elaborate organic molecules. The bromine atom can be readily displaced or utilized in various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Buchwald-Hartwig reactions. These reactions are fundamental in creating carbon-carbon and carbon-heteroatom bonds, which are crucial for the assembly of complex molecular architectures.

For instance, a Suzuki coupling reaction could be employed to introduce a variety of aryl or heteroaryl groups at the 4-position of the pyrimidine (B1678525) ring. This strategy is frequently used in the synthesis of kinase inhibitors and other targeted therapies. The general scheme for such a transformation is presented below:

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Arylboronic acid | Palladium catalyst | 4-Aryl-2-cyclobutylpyrimidine |

The cyclobutyl group at the 2-position, while less reactive than the bromine, can influence the molecule's solubility, metabolic stability, and conformational rigidity. These are all critical parameters in the design of new therapeutic agents.

Exploration in the Development of Novel Chemical Entities

The 2-cyclobutylpyrimidine scaffold is a unique starting point for the development of novel chemical entities. By leveraging the reactivity of the bromo-substituent, a diverse range of derivatives can be synthesized and evaluated for their biological activity. The field of medicinal chemistry constantly seeks novel scaffolds to overcome challenges such as drug resistance and to improve the selectivity of new drug candidates.

While no specific examples for this compound are prominently documented, the broader class of substituted pyrimidines has been extensively investigated for a multitude of therapeutic applications, including but not limited to:

Kinase Inhibitors: Many approved and investigational cancer drugs feature a substituted pyrimidine core that targets specific protein kinases.

Antiviral Agents: Pyrimidine nucleoside analogs are a well-known class of antiviral drugs.

Central Nervous System (CNS) Agents: Substituted pyrimidines have been explored for their activity on various CNS targets.

The unique combination of the cyclobutyl and bromo substituents on the pyrimidine ring of this particular compound could lead to the discovery of new chemical entities with unique biological profiles.

Potential as Building Blocks for Functional Materials

The pyrimidine ring, with its electron-deficient nature, is an attractive component for the construction of functional organic materials. These materials can have applications in electronics, such as in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The ability to functionalize the 4-position of this compound through cross-coupling reactions allows for the tuning of the electronic properties of the resulting materials.

For example, coupling with electron-rich aromatic groups could lead to the formation of donor-acceptor systems with interesting photophysical properties. The cyclobutyl group could also play a role in influencing the solid-state packing and morphology of these materials, which are critical factors for their performance.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Bromo-2-cyclobutylpyrimidine, and how can purity be validated?

- Synthesis : Bromination of pyrimidine derivatives using brominating agents (e.g., NBS or HBr) under controlled conditions is common. Cyclobutyl groups can be introduced via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura cross-coupling with cyclobutylboronic acids) .

- Validation : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation, coupled with /-NMR to verify substitution patterns. Purity should be assessed via HPLC (>95%) with UV detection at 254 nm .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Hazards : Avoid inhalation, skin contact, or ingestion. Use fume hoods, nitrile gloves, and protective eyewear.

- Waste Management : Segregate halogenated organic waste for professional disposal to prevent environmental contamination .

- Emergency Measures : In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention.

Q. How can crystallographic data for this compound be resolved using SHELX software?

- Structure Solution : Use SHELXD for phase determination via direct methods. Input high-resolution X-ray diffraction data (e.g., synchrotron sources) to resolve cyclobutyl ring conformation and bromine positioning .

- Refinement : SHELXL allows anisotropic refinement of bromine atoms and hydrogen placement via riding models. Validate with R-factor convergence (<5%) and CheckCIF for error analysis .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic properties of this compound?

- Methodology : Apply density functional theory (DFT) with B3LYP/6-311G(d,p) basis sets to calculate HOMO-LUMO gaps, electrostatic potential maps, and Mulliken charges. Compare with experimental UV-Vis spectra to validate computational models .

- Challenges : Address discrepancies in cyclobutyl ring strain effects by refining correlation-energy functionals (e.g., Colle-Salvetti method) .

Q. What strategies resolve contradictions between crystallographic and spectroscopic data for this compound?

- Case Study : If NMR suggests a planar cyclobutyl ring but X-ray data shows puckering, re-examine sample polymorphism via DSC/TGA. Use ORTEP-3 to visualize thermal ellipsoids and confirm dynamic disorder .

- Data Integration : Combine solid-state NMR with SC-XRD to reconcile solution- vs. solid-state conformations .

Q. How can substituent effects (e.g., bromine vs. chlorine) on pyrimidine reactivity be systematically studied?

- Experimental Design : Perform comparative kinetics using halogen exchange reactions (e.g., Finkelstein conditions). Monitor reaction rates via -NMR or GC-MS.

- Computational Support : Use DFT to model transition states and activation energies, identifying steric/electronic contributions from the cyclobutyl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.